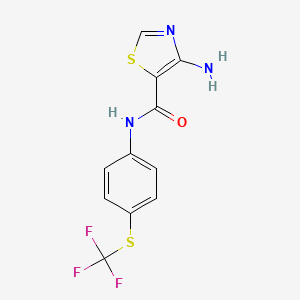
4-Amino-N-(4-((trifluoromethyl)thio)phenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxamide, 4-amino-N-[4-[(trifluoromethyl)thio]phenyl]- is a heterocyclic organic compound It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 4-amino-N-[4-[(trifluoromethyl)thio]phenyl]- typically involves the formation of the thiazole ring followed by the introduction of the amino and trifluoromethylthio groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, 4-amino-N-[4-[(trifluoromethyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-Thiazolecarboxamide, 4-amino-N-[4-[(trifluoromethyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, 4-amino-N-[4-[(trifluoromethyl)thio]phenyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
5-Thiazolecarboxamide, 4-amino-N-[4-[(trifluoromethyl)thio]phenyl]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C11H8F3N3OS2 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-amino-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H8F3N3OS2/c12-11(13,14)20-7-3-1-6(2-4-7)17-10(18)8-9(15)16-5-19-8/h1-5H,15H2,(H,17,18) |
InChI Key |
SUFGIBNPNSXZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=CS2)N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


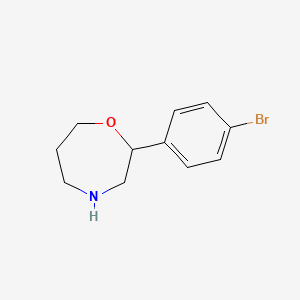
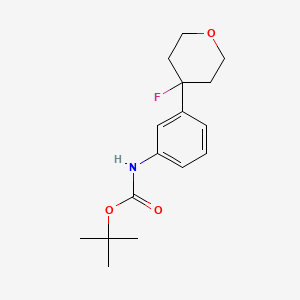
![1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
![[(1R)-1-cyano-3-phenyl-propyl] acetate](/img/structure/B13904078.png)

![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)


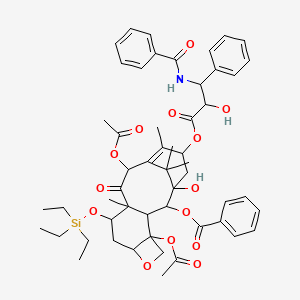
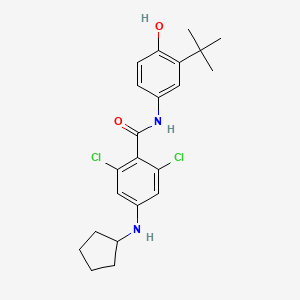
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
![N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B13904131.png)
